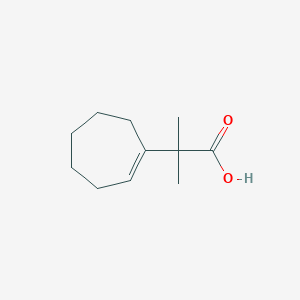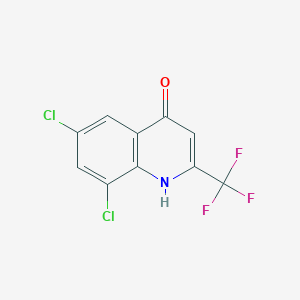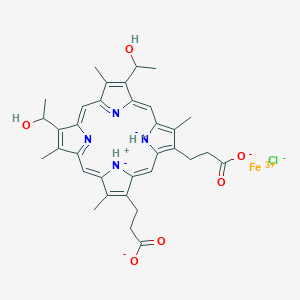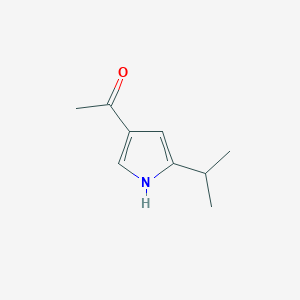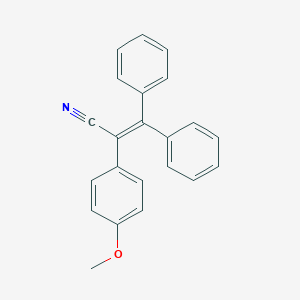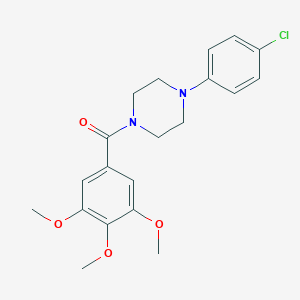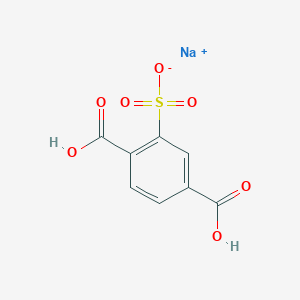
L-Arginine, L-alanyl-
Vue d'ensemble
Description
La 10-Méthoxycamptothécine est un dérivé bioactif naturel de la camptothécine, isolé de la plante Camptotheca acuminata. Elle est connue pour ses puissantes propriétés anticancéreuses, affichant une cytotoxicité supérieure à celle d'autres dérivés tels que la 10-hydroxycamptothécine . Ce composé a suscité un intérêt considérable dans le domaine de la chimie médicinale en raison de son activité antitumorale à large spectre.
Applications De Recherche Scientifique
10-Methoxycamptothecin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of novel anticancer agents.
Biology: Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines.
Medicine: It is being explored for its potential use in chemotherapy, particularly for cancers that are resistant to other treatments.
Industry: The compound is used in the development of antibody-drug conjugates for targeted cancer therapy.
Mécanisme D'action
Target of Action
L-Arginine, L-alanyl-, also known as H-Ala-Arg-OH, primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide (NO) , a critical molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Biochemical Pathways
L-Arginine, L-alanyl- is involved in several biochemical pathways. It plays a role in the urea cycle , where it helps remove ammonia from the body . It is also involved in the production of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . Furthermore, it contributes to the synthesis of growth hormone from the pituitary gland .
Pharmacokinetics
The pharmacokinetics of L-Arginine, L-alanyl- involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of this compound is currently limited . It is known that L-Arginine can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The action of L-Arginine, L-alanyl- leads to several molecular and cellular effects. It enhances the production of NO, which has vasodilatory effects, thus improving blood flow and potentially benefiting conditions like hypertension . It also modulates immune responses and plays a role in neurotransmission . Moreover, it contributes to the regulation of growth hormone synthesis, which can impact various physiological processes .
Action Environment
The action of L-Arginine, L-alanyl- can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH level, and the presence of specific enzymes can affect its absorption, distribution, metabolism, and excretion . Furthermore, certain pathological conditions, such as inflammation or disease states, can alter the compound’s action and efficacy .
Orientations Futures
L-Arginine has shown potential in mitigating numerous risk factors for cardiovascular disease, such as hypertension, hyperlipidemia, glucose intolerance, obesity, and diabetes . Future translation studies employing L-Arginine delivery approaches will determine the success of targeting L-Arginine in cardiovascular disease .
Analyse Biochimique
Biochemical Properties
“L-Arginine, L-alanyl-” interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme alanyl-tRNA synthetase 1 (AARS1), which has been found to have lactyltransferase activity . In addition, L-arginine, a component of the dipeptide, is involved in the formation of nitric oxide, a crucial signaling molecule in many physiological processes . It also plays a role in the synthesis of other molecules like creatine, L-ornithine, L-glutamate, collagen, and polyamines .
Cellular Effects
“L-Arginine, L-alanyl-” influences various cellular processes. L-arginine, for instance, has been shown to improve cardiovascular function, augment insulin sensitivity, enhance lean tissue mass, and reduce obesity . It also regulates cell signaling pathways and gene expression . Furthermore, L-arginine is a powerful secretagogue of the endocrine system, inducing the secretion of insulin and glucagon, which are key players in glucose metabolism .
Molecular Mechanism
“L-Arginine, L-alanyl-” exerts its effects at the molecular level through various mechanisms. For instance, L-arginine can promote insulin secretion through mechanisms including membrane depolarization, metabolism, and enhancement of antioxidant status . Moreover, L-arginine conversion to nitric oxide (NO), via nitric oxide synthase activity, may be regulated by the action of pigment epithelium-derived factor (PEDF) in β-cells .
Temporal Effects in Laboratory Settings
The effects of “L-Arginine, L-alanyl-” change over time in laboratory settings. For instance, L-arginine has pronounced glucoregulatory and insulinotropic effects, stimulating insulin secretion acutely but reducing beta cell secretory function and proliferation following chronic exposure .
Dosage Effects in Animal Models
The effects of “L-Arginine, L-alanyl-” vary with different dosages in animal models. For example, animals fed conventional diets can well tolerate large amounts of supplemental L-arginine [up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats] for 91 days, which are equivalent to 573-mg Arg/(kg BW d) for humans .
Metabolic Pathways
“L-Arginine, L-alanyl-” is involved in several metabolic pathways. L-arginine, for instance, is a semi-essential amino acid involved in the formation of nitric oxide . It also participates in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine .
Transport and Distribution
“L-Arginine, L-alanyl-” is transported and distributed within cells and tissues. L-arginine is transported into vascular smooth muscle cells by the cationic amino acid transporter (CAT) family of proteins . Inflammatory mediators, growth factors, and hemodynamic forces stimulate the transport of L-arginine in vascular smooth muscle cells by inducing CAT gene expression .
Subcellular Localization
The subcellular localization of “L-Arginine, L-alanyl-” and its effects on activity or function are complex. For instance, the enzyme alanyl-tRNA synthetase 1 (AARS1), which interacts with “L-Arginine, L-alanyl-”, has been found to sense intracellular lactate and translocate into the nucleus to lactylate and activate the YAP-TEAD complex .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 10-Méthoxycamptothécine implique généralement la modification de la camptothécine. Une méthode courante consiste en la méthylation de la camptothécine en position 10. Cela peut être réalisé en utilisant des agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en conditions basiques .
Méthodes de production industrielle : La production industrielle de la 10-Méthoxycamptothécine repose souvent sur des approches biotechnologiques. Des techniques telles que les cultures de suspension cellulaire, la culture de champignons endophytes et le génie métabolique ont été utilisées pour améliorer le rendement de la camptothécine et de ses dérivés . Ces méthodes sont privilégiées en raison de leur durabilité et de leur capacité à produire de grandes quantités du composé.
Analyse Des Réactions Chimiques
Types de réactions : La 10-Méthoxycamptothécine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent modifier le cycle lactone, affectant l'activité biologique du composé.
Réactifs et Conditions Communs :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : L'hydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Les agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Produits principaux :
4. Applications de la Recherche Scientifique
La 10-Méthoxycamptothécine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle sert de précurseur pour la synthèse de nouveaux agents anticancéreux.
Biologie : Des études ont montré son efficacité pour inhiber la croissance de diverses lignées cellulaires cancéreuses.
Médecine : Elle est explorée pour son utilisation potentielle en chimiothérapie, en particulier pour les cancers résistants à d'autres traitements.
Industrie : Le composé est utilisé dans le développement de conjugués anticorps-médicaments pour la thérapie ciblée du cancer.
5. Mécanisme d'Action
La 10-Méthoxycamptothécine exerce ses effets principalement en inhibant l'enzyme ADN topoisomérase I. Cette enzyme est essentielle pour la réplication et la transcription de l'ADN. En stabilisant le complexe formé entre l'ADN et la topoisomérase I, la 10-Méthoxycamptothécine empêche la religature des brins d'ADN, conduisant à des dommages de l'ADN et à l'apoptose subséquente des cellules cancéreuses . Ce mécanisme est similaire à celui d'autres dérivés de la camptothécine, mais avec une puissance accrue en raison du groupe méthoxy en position 10.
Composés Similaires :
Camptothécine : Le composé parent, connu pour ses propriétés anticancéreuses.
10-Hydroxycamptothécine : Un autre dérivé présentant une activité antitumorale significative.
9-Méthoxycamptothécine : Similaire en structure mais avec un groupe méthoxy en position 9.
Unicité : La 10-Méthoxycamptothécine est unique en raison de sa cytotoxicité plus élevée et de ses meilleures propriétés pharmacocinétiques par rapport aux autres dérivés. Sa capacité accrue à induire l'apoptose dans les cellules cancéreuses en fait un candidat prometteur pour un développement futur en thérapie anticancéreuse .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWEMZOJNKJCH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332213 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16709-12-9 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



